molecular formula C10H12N6O2 B15013456 1-(4-Amino-1,2,5-oxadiazol-3-yl)-7,7-dimethyl-1,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one

1-(4-Amino-1,2,5-oxadiazol-3-yl)-7,7-dimethyl-1,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one

Cat. No.: B15013456
M. Wt: 248.24 g/mol
InChI Key: IMCHKGVDTQRYNV-UHFFFAOYSA-N
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-7,7-dimethyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-4-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple nitrogen atoms within its ring structures, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-7,7-dimethyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the 1,2,5-oxadiazole ring: This can be achieved by the cyclization of appropriate precursors such as nitriles and hydrazines under acidic or basic conditions.

    Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions using amines.

    Construction of the benzotriazole ring: This step involves the cyclization of appropriate precursors such as ortho-diamines and carboxylic acids or their derivatives.

    Final assembly: The final step involves the coupling of the 1,2,5-oxadiazole and benzotriazole moieties under suitable reaction conditions, often involving the use of coupling reagents and catalysts.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(4-amino-1,2,5-oxadiazol-3-yl)-7,7-dimethyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the amino or other reactive sites, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate solvent and temperature conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines or alcohols, and substitution may yield substituted derivatives with different functional groups.

Scientific Research Applications

1-(4-amino-1,2,5-oxadiazol-3-yl)-7,7-dimethyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-4-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the design of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: It is studied for its potential use in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

    Organic Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-7,7-dimethyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-4-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

    DNA Intercalation: The compound may intercalate into DNA, disrupting its structure and function, which can lead to cytotoxic effects in cancer cells.

Comparison with Similar Compounds

1-(4-amino-1,2,5-oxadiazol-3-yl)-7,7-dimethyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-4-one can be compared with other similar compounds, such as:

    1,2,5-oxadiazole derivatives: These compounds share the 1,2,5-oxadiazole ring but differ in their substituents and overall structure.

    Benzotriazole derivatives: These compounds contain the benzotriazole ring but may have different functional groups attached.

    Amino-substituted heterocycles: These compounds have amino groups attached to various heterocyclic rings, offering different chemical and biological properties.

The uniqueness of 1-(4-amino-1,2,5-oxadiazol-3-yl)-7,7-dimethyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-4-one lies in its combination of the 1,2,5-oxadiazole and benzotriazole rings, along with the presence of the amino group, which imparts distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C10H12N6O2

Molecular Weight

248.24 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-7,7-dimethyl-5,6-dihydrobenzotriazol-4-one

InChI

InChI=1S/C10H12N6O2/c1-10(2)4-3-5(17)6-7(10)16(15-12-6)9-8(11)13-18-14-9/h3-4H2,1-2H3,(H2,11,13)

InChI Key

IMCHKGVDTQRYNV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)C2=C1N(N=N2)C3=NON=C3N)C

Origin of Product

United States

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